molecular formula C7H13N3O2S B1423458 1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine CAS No. 1178848-35-5

1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine

Cat. No. B1423458
M. Wt: 203.26 g/mol
InChI Key: OWAKCMBDGVEGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Ethanesulfonyl)ethyl)-1H-pyrazol-3-amine, also known as EESA, is a synthetic compound that has been used in a variety of scientific research applications. It is an important component in the synthesis of various compounds, such as peptides, proteins, and other organic molecules. EESA is also used as a catalyst in the production of various pharmaceuticals and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Novel Synthesis Methods

  • Facile Synthesis of Heterocycles : Ghaedi et al. (2015) demonstrated an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method is valuable in creating new N-fused heterocycle products (Ghaedi et al., 2015).

Catalytic Applications

  • Palladium-Catalyzed Asymmetric Amination : Togni et al. (1996) found that the reaction of 1,3-diphenylallylethyl carbonate with benzylamine, catalyzed by Pd-complexes containing chiral ferrocenyl pyrazole ligands, resulted in high enantioselectivity. This process is significant in asymmetric synthesis (Togni et al., 1996).

Polymerization Catalysts

  • Zinc(II) Carboxylate Complexes in Polymerization : Matiwane et al. (2020) explored pyrazolylethylamine zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes were effective in forming poly(cyclohexene carbonate) under specific conditions (Matiwane et al., 2020).

properties

IUPAC Name

1-(2-ethylsulfonylethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c1-2-13(11,12)6-5-10-4-3-7(8)9-10/h3-4H,2,5-6H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAKCMBDGVEGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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